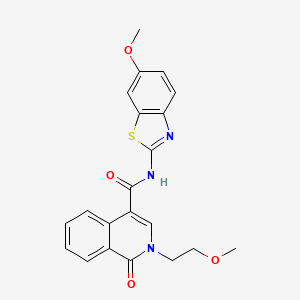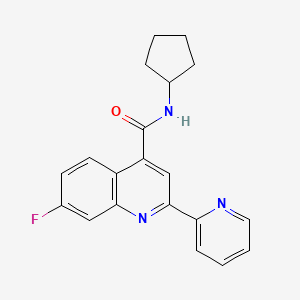![molecular formula C20H26N4O2S2 B11024699 1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-5-(thiomorpholin-4-yl)pentane-1,5-dione](/img/structure/B11024699.png)
1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-5-(thiomorpholin-4-yl)pentane-1,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-5-(thiomorpholin-4-yl)pentane-1,5-dione (let’s call it Compound X for brevity) is a hybrid compound that combines an isothiazole ring and a piperazine moiety. Its chemical formula is C18H16N4S2
Structure: Compound X consists of an isothiazole core (1,2-benzothiazole) fused with a piperazine ring.
Pharmacological Relevance: Derivatives of Compound X act as dopamine and serotonin antagonists and are used in antipsychotic drug development.
Preparation Methods
The synthesis of Compound X involves a multi-step procedure. Although specific industrial production methods are not widely documented, here’s a general outline of synthetic routes:
- Starting Materials:
1,2-Benzothiazole: The precursor for the benzothiazole moiety.
Piperazine: The starting material for the piperazine ring.
Thiomorpholine: The source of the thiomorpholine group.
- Synthetic Steps:
Step 1: Formation of the benzothiazole ringCyclization of 1,2-benzothiazole with an appropriate reagent.
Step 2: Introduction of the piperazine moietyReaction of the benzothiazole intermediate with piperazine.
Step 3: Thiomorpholine substitutionAddition of thiomorpholine to the piperazine ring.
Characterization: Structural confirmation using IR, 1H NMR, 13C NMR, and mass spectral techniques.
Chemical Reactions Analysis
Reactivity: Compound X can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: Depending on the reaction, products may include derivatives with modified piperazine or thiomorpholine substituents.
Scientific Research Applications
Compound X finds applications in:
Medicinal Chemistry: As antipsychotic agents due to their dopamine and serotonin antagonistic properties.
Biological Science: Potential use in neuropharmacology and neurotransmitter modulation.
Mechanism of Action
Targets: Compound X likely interacts with dopamine and serotonin receptors.
Pathways: Modulation of neurotransmitter signaling pathways.
Comparison with Similar Compounds
Uniqueness: Compound X’s hybrid structure sets it apart.
Similar Compounds: Other benzothiazole-piperazine hybrids and related heterocyclic derivatives.
Properties
Molecular Formula |
C20H26N4O2S2 |
|---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
1-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-5-thiomorpholin-4-ylpentane-1,5-dione |
InChI |
InChI=1S/C20H26N4O2S2/c25-18(6-3-7-19(26)23-12-14-27-15-13-23)22-8-10-24(11-9-22)20-16-4-1-2-5-17(16)28-21-20/h1-2,4-5H,3,6-15H2 |
InChI Key |
YINLJJZFLYTKHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)CCCC(=O)N4CCSCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-chlorophenyl)-8-(pyridin-3-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11024628.png)
![2-(Methoxymethyl)-8-phenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11024636.png)
![12-(1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11024640.png)
![2-[(4-methoxybenzyl)amino]-4-methyl-N-propyl-1,3-thiazole-5-carboxamide](/img/structure/B11024644.png)
![N-[(5-hydroxy-7-methyl-2-oxo-4-phenyl-2H-chromen-6-yl)methyl]-D-isoleucine](/img/structure/B11024647.png)
![1-butyl-5-oxo-N-(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)pyrrolidine-3-carboxamide](/img/structure/B11024650.png)
![N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide](/img/structure/B11024659.png)


![7-[2-(4-chlorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B11024686.png)
![2-(4-benzylpiperazin-1-yl)-5-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]pyrimidine-4,6(1H,5H)-dione](/img/structure/B11024692.png)
![Methyl 4-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]carbonyl}amino)benzoate](/img/structure/B11024695.png)
![1-[(4-chlorophenyl)imino]-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11024717.png)

